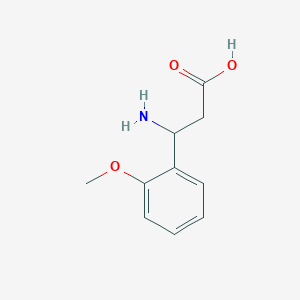

3-Amino-3-(2-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of beta-alanine, featuring an amino group and a methoxyphenyl group attached to the propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method ensures high purity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

3-Amino-3-(2-methoxyphenyl)propanoic acid has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine pathways. Its structural similarity to amino acids suggests potential roles as:

- Dopaminergic Modulator : The compound may influence dopamine receptor activity, making it a candidate for research into treatments for Parkinson's disease and other neurodegenerative disorders.

- Antiparkinson Agents : Preliminary studies indicate that derivatives of this compound can enhance dopaminergic signaling, which is crucial in managing Parkinson's symptoms .

Case Study: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry reported that compounds structurally related to this compound exhibited high affinity for dopamine receptors. These findings suggest that further exploration could lead to the development of new therapeutic agents aimed at treating Parkinson's disease .

Biochemical Probes

This compound serves as an important biochemical probe in research settings:

- Enzyme Studies : It can be used to study the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis.

- Metabolite Analysis : As a metabolite of levodopa, understanding its pathways can provide insights into the pharmacokinetics of Parkinson's disease treatments .

Safety and Toxicity

The safety profile of this compound is crucial for its application in research and potential therapeutic use. Preliminary toxicity studies indicate that while it exhibits biological activity, careful dosing is necessary to avoid adverse effects associated with high concentrations .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino group.

(2S)-2-Amino-3-(3-methoxyphenyl)propanoic acid: Similar structure with a different stereochemistry.

3-(3-Methoxyphenyl)propionic acid: Similar structure but with the methoxy group in a different position.

Uniqueness

3-Amino-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a methoxyphenyl group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-Amino-3-(2-methoxyphenyl)propanoic acid, also known as (S)-3-amino-3-(2-methoxyphenyl)propanoic acid, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO3. The structure features an amino group and a methoxy-substituted phenyl ring, which may influence its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that derivatives of amino acids similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| RO1 | E. coli | 50 µg/mL |

| RO4 | S. aureus | 25 µg/mL |

| RO7 | P. aeruginosa | 75 µg/mL |

These findings suggest that modifications to the amino acid structure can enhance antimicrobial potency, warranting further investigation into the specific activity of this compound.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) revealed varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-231 | >100 | Low toxicity observed |

| PC3 | >100 | Low toxicity observed |

| Normal Cells | >100 | Minimal impact on viability |

The IC50 values indicate that while the compound shows low cytotoxicity towards normal cells, its effects on cancer cells require further exploration to determine therapeutic potential.

3. Mechanism of Action

The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell proliferation. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and influencing intracellular signaling pathways.

Case Studies

A notable study investigated the effects of this compound on cellular models exposed to oxidative stress. The results indicated that the compound could modulate the expression of antioxidant enzymes, thereby providing a protective effect against oxidative damage.

Propiedades

IUPAC Name |

3-amino-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGIQATDPCZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408605 |

Source

|

| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-63-2 |

Source

|

| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.